molecular formula C23H25N3O4 B12709079 Propanamide, N-(4-(8,9-dihydro-8-methyl-7-(1-oxopropyl)-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- CAS No. 143691-63-8

Propanamide, N-(4-(8,9-dihydro-8-methyl-7-(1-oxopropyl)-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)-

Cat. No.: B12709079
CAS No.: 143691-63-8
M. Wt: 407.5 g/mol
InChI Key: KXSOVXOKIJTMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, N-(4-(8,9-dihydro-8-methyl-7-(1-oxopropyl)-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(4-(8,9-dihydro-8-methyl-7-(1-oxopropyl)-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazepine core, followed by the introduction of the dioxolo group and the propanamide moiety. Common reagents used in these reactions include:

    Benzodiazepine precursors: These are often synthesized through cyclization reactions.

    Dioxolo group introduction: This step may involve the use of reagents like dioxolane derivatives.

    Propanamide formation: This can be achieved through amide bond formation reactions using reagents like acyl chlorides and amines.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(4-(8,9-dihydro-8-methyl-7-(1-oxopropyl)-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

    Chemistry: As a precursor or intermediate in the synthesis of other complex molecules.

    Biology: For studying the effects of benzodiazepine derivatives on biological systems.

    Industry: Use in the development of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of Propanamide, N-(4-(8,9-dihydro-8-methyl-7-(1-oxopropyl)-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- likely involves interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets and pathways involved include:

    GABA receptor binding: Enhancing the effect of GABA.

    Neurotransmitter modulation: Affecting the release and uptake of neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

Propanamide, N-(4-(8,9-dihydro-8-methyl-7-(1-oxopropyl)-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- is unique due to its specific structural features, such as the dioxolo group and the propanamide moiety, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

CAS No.

143691-63-8

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

N-[4-(8-methyl-7-propanoyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]propanamide

InChI

InChI=1S/C23H25N3O4/c1-4-21(27)24-17-8-6-15(7-9-17)23-18-12-20-19(29-13-30-20)11-16(18)10-14(3)26(25-23)22(28)5-2/h6-9,11-12,14H,4-5,10,13H2,1-3H3,(H,24,27)

InChI Key

KXSOVXOKIJTMIP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NN(C(CC3=CC4=C(C=C32)OCO4)C)C(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.